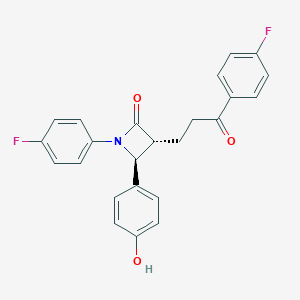

(3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Overview

Description

Ezetimibe ketone, also known as EZM-K, is a phase-I metabolite of Ezetimibe. Ezetimibe is a well-known inhibitor of Niemann-Pick C1-like1 (NPC1L1) and a potent activator of nuclear factor erythroid 2-related factor 2 (Nrf2). Ezetimibe is primarily used as a cholesterol absorption inhibitor .

Mechanism of Action

Ezetimibe Ketone, also known as EZM-K or (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one, is a cholesterol absorption inhibitor that plays a significant role in lipid-lowering therapy .

Target of Action

The primary target of EZM-K is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 is a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine .

Mode of Action

EZM-K interacts with its target, NPC1L1, by directly binding to a transmembrane loop of the protein . This interaction inhibits the intestinal uptake of cholesterol and phytosterols .

Biochemical Pathways

The major metabolic pathway for EZM-K involves the glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver . By interfering with the intestinal uptake of cholesterol and phytosterols, EZM-K reduces the delivery of intestinal cholesterol to the liver .

Pharmacokinetics

Following oral administration, EZM-K is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . Total EZM-K concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of EZM-K and ezetimibe-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as EZM-K, with the balance found in the urine mainly as ezetimibe-glucuronide .

Result of Action

The action of EZM-K results in a reduction in the amount of bad cholesterol (such as LDL) in the blood . This is achieved by reducing the amount of cholesterol absorbed from the food you eat . This action helps prevent heart disease, angina (chest pain), strokes, and heart attacks .

Action Environment

The action of EZM-K is influenced by various environmental factors. For instance, food consumption has minimal effect on EZM-K absorption, but the maximum concentration is increased by 38% when administered alongside a high-fat meal . Furthermore, coadministration with certain drugs can affect the bioavailability of EZM-K. For example, coadministration with gemfibrozil and fenofibrate increased the bioavailability of EZM-K , while coadministration with the bile acid binding agent colestyramine significantly decreased EZM-K oral bioavailability .

Biochemical Analysis

Biochemical Properties

Ezetimibe Ketone interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which plays an essential role in promoting intestinal cholesterol uptake . The major metabolic pathway for Ezetimibe Ketone consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Cellular Effects

Ezetimibe Ketone reduces the delivery of intestinal cholesterol to the liver . It has been shown to reduce the levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), apoprotein B (Apo B), non-high-density lipoprotein cholesterol (non-HDL-C), and triglycerides, and increase high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia .

Molecular Mechanism

Ezetimibe Ketone exerts its effects at the molecular level by interfering with the intestinal uptake of cholesterol and phytosterols. This is achieved through its distinct mechanism of action involving the sterol transporter NPC1L1 .

Temporal Effects in Laboratory Settings

Following oral administration, Ezetimibe Ketone is rapidly absorbed and extensively metabolised to the pharmacologically active ezetimibe-glucuronide. Total Ezetimibe Ketone concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination .

Metabolic Pathways

The major metabolic pathway for Ezetimibe Ketone involves glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Transport and Distribution

Ezetimibe Ketone is transported and distributed within cells and tissues primarily through its interaction with the sterol transporter NPC1L1 .

Subcellular Localization

The subcellular localization of Ezetimibe Ketone is primarily within enterocytes of the intestinal villi . This localization is crucial for its role in inhibiting intestinal cholesterol absorption.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ezetimibe ketone is synthesized as a metabolite of Ezetimibe. The synthesis involves the oxidation of Ezetimibe under specific conditions to yield Ezetimibe ketone. The reaction typically requires an oxidizing agent and controlled reaction conditions to ensure the selective formation of the ketone .

Industrial Production Methods

The industrial production of Ezetimibe ketone follows a similar pathway to its laboratory synthesis. The process involves large-scale oxidation of Ezetimibe using industrial-grade oxidizing agents and reactors designed to maintain optimal reaction conditions. The product is then purified using standard industrial purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ezetimibe ketone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the ketone back to its corresponding alcohol.

Substitution: The ketone group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and alcohols can react with the ketone group under acidic or basic conditions

Major Products Formed

Oxidation: More oxidized derivatives of Ezetimibe ketone.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ezetimibe ketone has several scientific research applications:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its role in cholesterol metabolism and its effects on cellular pathways.

Medicine: Studied for its potential therapeutic effects in lowering cholesterol levels and its role in preventing cardiovascular diseases.

Industry: Used in the development of new cholesterol-lowering drugs and as a reference compound in analytical chemistry .

Comparison with Similar Compounds

Similar Compounds

Ezetimibe: The parent compound of Ezetimibe ketone, known for its cholesterol absorption inhibition.

Ezetimibe glucuronide: A phase-II metabolite of Ezetimibe, formed by glucuronidation.

Other NPC1L1 inhibitors: Compounds that inhibit the same protein but may have different structures and potencies .

Uniqueness

Ezetimibe ketone is unique due to its dual role as both an inhibitor of cholesterol absorption and an activator of the Nrf2 pathway. This dual functionality makes it a valuable compound for research into cholesterol metabolism and oxidative stress .

Biological Activity

The compound (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a derivative of azetidinone, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a molecular weight of approximately 409.4 g/mol. The structure features a fluorinated phenyl group, which is significant for its biological activity due to the influence of fluorine on electronic properties and binding affinities.

Antihyperlipidemic Effects

One of the primary biological activities associated with this compound is its role as an antihyperlipidemic agent . It functions by inhibiting the absorption of cholesterol and related phytosterols in the intestine, similar to the mechanism observed in its parent compound, ezetimibe . This inhibition is critical for managing cholesterol levels in patients at risk for cardiovascular diseases.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. The binding affinity studies have shown that it interacts effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response . The compound demonstrates a stronger binding affinity to COX-2 compared to COX-1, suggesting its potential for selective anti-inflammatory therapies without the side effects associated with non-selective NSAIDs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidinone derivatives. For instance, compounds structurally similar to this azetidinone have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers . The mechanism involves interference with cell cycle progression and induction of apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in lipid metabolism and inflammatory pathways.

- Receptor Modulation : It may modulate receptor activity associated with cholesterol absorption and inflammatory responses.

- Apoptotic Induction : By triggering apoptotic signals in cancer cells, it contributes to reduced tumor growth.

Study on Ezetimibe Metabolism

A study conducted on the biotransformation of ezetimibe by fungi demonstrated that this compound is one of the metabolites produced during this process. This biotransformation highlights its metabolic stability and potential as a therapeutic agent .

Docking Studies

Docking studies have been performed to assess the binding affinities of this compound against various biological targets. Results indicated favorable interactions with beta-lactamase and peptidoglycan hydroxylase enzymes, suggesting its potential utility in antimicrobial therapies .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.4 g/mol |

| Antihyperlipidemic Activity | Yes |

| Anti-inflammatory Activity | Yes |

| Anticancer Activity | Yes |

| Key Mechanisms | Enzyme inhibition, receptor modulation |

Properties

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPZDXMEEKCJSP-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430935 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191330-56-0 | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191330-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezetimibe ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191330560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-, (3R,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EZETIMIBE KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3ASE5ZPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What key chemical step was optimized in the synthesis of Ezetimibe in this research?

A1: The research highlights the use of a stereoselective reduction of Ezetimibe-ketone with NaBH4/I2 as a key step in the synthesis of Ezetimibe []. This method is reported to be efficient, scalable, and highly stereoselective, achieving a diastereomeric excess (de) of 99.6% for the desired Ezetimibe isomer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.